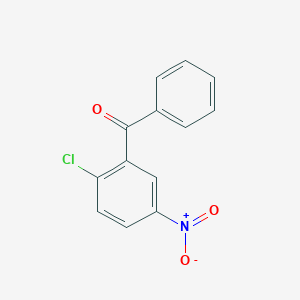

2-Chloro-5-nitrobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPHZUAPQWJPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187658 | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34052-37-4 | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34052-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034052374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key synthetic applications of 2-Chloro-5-nitrobenzophenone. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a common subsequent reaction are also provided, along with visualizations of the compound's structure and relevant chemical transformations.

Chemical Structure and Identification

This compound is an aromatic ketone derivative characterized by a benzoyl group attached to a chloronitrophenyl ring. Its structure is fundamental to its reactivity and utility as a chemical intermediate.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2-chloro-5-nitrophenyl)(phenyl)methanone[1] |

| CAS Number | 34052-37-4[1] |

| Molecular Formula | C₁₃H₈ClNO₃[1] |

| Molecular Weight | 261.66 g/mol [1] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl |

| InChI | InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Pale yellow to orange or pale cream to brown powder |

| Melting Point | 83-85 °C[2] |

| Boiling Point | 235°C (rough estimate)[2] |

| Solubility | Soluble in Benzene and Methanol[2][3] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectral Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data available, typically showing complex aromatic multiplets.[1] |

| ¹³C NMR | Spectral data available, showing characteristic peaks for aromatic and carbonyl carbons.[1] |

| FTIR | Characteristic peaks for C=O (carbonyl), C-Cl, and N-O (nitro) functional groups are expected. |

| Mass Spectrometry | Molecular Ion (M+): m/z 261. Key fragment ions observed at m/z 105 and 77.[1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound based on the Friedel-Crafts acylation reaction.

Reaction: 2-Chloro-5-nitrobenzoyl chloride + Benzene → this compound

Materials:

-

2-Chloro-5-nitrobenzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-chloro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous benzene (used as both reactant and solvent) and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow, cautious addition of crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reduction of this compound to 2-Amino-5-chlorobenzophenone

A key application of this compound is its conversion to the corresponding amino derivative, a crucial intermediate in the synthesis of pharmaceuticals, such as certain benzodiazepines.

Reaction: this compound → 2-Amino-5-chlorobenzophenone

Materials:

-

This compound

-

Ethanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution, 2M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and basify to pH > 10 by the slow addition of 2M sodium hydroxide solution, while cooling in an ice bath.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-Amino-5-chlorobenzophenone.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for the reduction of the nitro group.

Applications in Drug Development

This compound primarily serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, namely the reactive sites on the benzophenone core and the convertible nitro group, allow for its elaboration into more complex molecules. The reduction of the nitro group to an amine is a common transformation, yielding 2-amino-5-chlorobenzophenone derivatives that are precursors to several classes of drugs, most notably benzodiazepines, which have anxiolytic, sedative, and anticonvulsant properties. The chloro and nitro substituents on the phenyl ring also influence the electronic properties and reactivity of the molecule, making it a versatile building block in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. When heated to decomposition, it may emit toxic fumes.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or validated laboratory protocols. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for (2-chloro-5-nitrophenyl)(phenyl)methanone, a key intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visual representations of the synthetic routes to facilitate understanding and application in a research and development setting.

Introduction

(2-chloro-5-nitrophenyl)(phenyl)methanone, also known as 2-chloro-5-nitrobenzophenone, is a substituted aromatic ketone of significant interest in organic synthesis. Its functional groups, including a halogen, a nitro group, and a benzoyl moiety, make it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents. The strategic synthesis of this intermediate is crucial for ensuring high purity, yield, and cost-effectiveness in the overall manufacturing process. This guide explores two primary synthetic strategies: the direct Friedel-Crafts acylation and a two-step approach involving the nitration of a benzophenone precursor.

Synthesis Pathways

Two principal pathways for the synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone are detailed below.

Pathway 1: Friedel-Crafts Acylation of Benzene

This is the most direct and commonly employed method for the synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone. It involves the electrophilic aromatic substitution of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Diagram of the Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts Acylation pathway for (2-chloro-5-nitrophenyl)(phenyl)methanone synthesis.

Pathway 2: Nitration of 2-Chlorobenzophenone

An alternative strategy involves the synthesis of 2-chlorobenzophenone followed by nitration. This pathway may be advantageous if 2-chlorobenzophenone is a readily available starting material or if this route offers better control over impurity profiles in specific manufacturing contexts.

Diagram of the Nitration of 2-Chlorobenzophenone Pathway

Caption: Synthesis via nitration of the 2-chlorobenzophenone intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthesis pathways, allowing for a direct comparison of their efficiencies.

| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Nitration of 2-Chlorobenzophenone (Projected) |

| Starting Materials | 2-Chloro-5-nitrobenzoyl chloride, Benzene | 2-Chlorobenzophenone, Nitrating agents |

| Key Reagents | Aluminum chloride, Zinc chloride, Dichloromethane | Concentrated Sulfuric Acid, Concentrated Nitric Acid |

| Reaction Temperature | -20°C to -15°C | 5°C or below |

| Reaction Time | ~2 hours | ~1 hour |

| Overall Yield | 95% | Yield data not explicitly available for this specific reaction, but related nitrations proceed in good yield. |

| Product Purity | 99.5% | Purity is dependent on the regioselectivity of the nitration and subsequent purification. |

Detailed Experimental Protocols

Pathway 1: Friedel-Crafts Acylation of Benzene

This protocol is adapted from a documented industrial preparation method.

Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid

-

In a suitable reactor, 32 grams of o-chlorobenzoic acid are stirred with 160 grams of 100% sulfuric acid and cooled to below 0°C in an ice-salt bath.

-

A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately 1 hour, maintaining the temperature below 0°C.

-

The mixture is held at room temperature for 10-12 hours, then slowly heated to 60°C.

-

The reaction mixture is then poured onto 400 grams of ice.

-

The precipitated 2-chloro-5-nitrobenzoic acid is filtered off and recrystallized from boiling water to yield a pure product.

Step 2: Synthesis of 2-chloro-5-nitrobenzoyl chloride

-

A mixture of 2-chloro-5-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂) is refluxed until the evolution of hydrogen chloride and sulfur dioxide ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-chloro-5-nitrobenzoyl chloride.

Step 3: Synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone

-

To a cooled (-20°C to -15°C) suspension of 1.0 mol of 2-chloro-5-nitrobenzoyl chloride, 0.5 mol of aluminum trichloride, and 1.0 mol of zinc chloride in 3000 mL of dichloromethane, 1.2 mol of benzene is added dropwise under a nitrogen atmosphere. The temperature is maintained between -20°C and -15°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

-

The reaction is quenched by slowly pouring the mixture into 2000 mL of 0.5 M hydrochloric acid, pre-cooled to 0-10°C. The mixture is stirred for 5-10 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with 500 mL of dichloromethane.

-

The combined organic layers are washed once with 500 mL of saturated sodium carbonate solution and then three times with 500 mL of water until neutral.

-

The organic phase is dried over anhydrous magnesium sulfate, and the dichloromethane is largely removed by evaporation.

-

To the remaining liquid, 500 mL of a 2:1 mixture of ethyl acetate and petroleum ether is added to induce crystallization.

-

The resulting solid is filtered and dried to afford (2-chloro-5-nitrophenyl)(phenyl)methanone.[1]

Pathway 2: Nitration of 2-Chlorobenzophenone

This protocol is a projected methodology based on standard nitration procedures for similar substrates.

Step 1: Synthesis of 2-chlorobenzophenone

-

In a reaction vessel equipped with a stirrer and a cooling system, charge 2-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., a 1:2 molar ratio of aluminum chloride to zinc chloride).

-

Add a suitable solvent such as dichloromethane.

-

Cool the mixture to between -20°C and -15°C under a nitrogen atmosphere.

-

Slowly add benzene dropwise, maintaining the low temperature.

-

After the addition, continue stirring for 2-2.5 hours.

-

Quench the reaction by adding it to a cold 0.5 M hydrochloric acid solution.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

-

Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure 2-chlorobenzophenone.

Step 2: Nitration of 2-chlorobenzophenone

-

In a flask equipped with a stirrer and an ice bath, cautiously add concentrated nitric acid dropwise to an excess of concentrated sulfuric acid, maintaining the temperature at or below 5°C to prepare the nitrating mixture.

-

To the chilled nitrating mixture, add 2-chlorobenzophenone dropwise, ensuring the reaction temperature is maintained at or below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 1 hour.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Concluding Remarks

The synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone can be effectively achieved through two primary routes. The Friedel-Crafts acylation of benzene with 2-chloro-5-nitrobenzoyl chloride offers a direct and high-yielding pathway. An alternative approach through the nitration of 2-chlorobenzophenone provides a viable, albeit less documented, option that may be suitable depending on the availability of starting materials and specific process requirements. The selection of the optimal synthesis pathway will depend on a comprehensive evaluation of factors including raw material cost and availability, process safety, and desired final product purity. This guide provides the foundational information necessary for researchers and drug development professionals to make informed decisions and to implement these synthetic strategies in their work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. This document details its physicochemical characteristics, spectral data, reactivity, and its role as a precursor in the formation of pharmacologically active compounds. Experimental protocols for its synthesis and its conversion to benzodiazepines are also provided, along with visualizations to aid in understanding the associated chemical workflows and biological pathways.

Physicochemical Properties

This compound is a yellow to light brown crystalline powder.[1] Its core structure is a benzophenone skeleton substituted with a chloro and a nitro group.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO₃ | [2][3][4] |

| Molecular Weight | 261.66 g/mol | [2][3] |

| CAS Number | 34052-37-4 | [2][4] |

| Melting Point | 80.5-86.5 °C | [4] |

| Boiling Point | ~235 °C (rough estimate) | [5] |

| Density | ~1.32 g/cm³ (rough estimate) | [5] |

| Appearance | Pale yellow to orange or pale cream to cream to brown powder | [4] |

| Solubility | Soluble in DMF and DMSO; slightly soluble in ethanol; insoluble in water. | [1] |

| Purity | ≥97.5% (GC) | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectral data for the proton nuclear magnetic resonance is available.

-

¹³C NMR: Spectral data for the carbon-13 nuclear magnetic resonance is available.

-

Infrared (IR) Spectroscopy: IR spectral data has been recorded.

-

Mass Spectrometry (MS): Mass spectrometry data is available, indicating a molecular weight of 261.66 g/mol .[2]

Reactivity and Stability

This compound is a stable compound under standard conditions. Its reactivity is primarily centered around the functional groups present: the ketone, the nitro group, and the chloro group. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring in subsequent reactions.

Role in Synthesis and Signaling Pathways

This compound is a critical precursor in the synthesis of 7-nitro-1,4-benzodiazepines, a class of psychoactive drugs.[6] Notable examples include nitrazepam, flunitrazepam, and clonazepam.[6] These drugs are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6]

While this compound itself is not directly involved in signaling pathways, its benzodiazepine derivatives act as positive allosteric modulators of the GABA-A receptor.[2][7][8] The binding of benzodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron.[8] This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, producing the characteristic therapeutic effects of benzodiazepines.[8]

Caption: Role of this compound as a precursor to benzodiazepines which modulate the GABA-A receptor signaling pathway.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound by the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

Benzene

-

2-Chloro-5-nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol or petroleum ether (for recrystallization)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. After the addition is complete, add benzene (1.0 to 1.2 equivalents) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or petroleum ether.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of 7-Nitro-1,4-Benzodiazepine from 2-Amino-5-nitro-2'-chlorobenzophenone

This protocol outlines the conversion of the related compound, 2-amino-5-nitro-2'-chlorobenzophenone, to a benzodiazepine. This often involves a chloroacetylation step followed by cyclization.

Part 1: Chloroacetylation

Materials:

-

2-Amino-5-nitro-2'-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene

Procedure:

-

Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in toluene in a round-bottom flask.

-

Slowly add chloroacetyl chloride to the solution.

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the mixture to room temperature to allow the product, 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone, to crystallize.

-

Filter the solid product, wash with cold toluene, and dry under vacuum.

Part 2: Cyclization

Materials:

-

2-(Chloroacetamido)-5-nitro-2'-chlorobenzophenone

-

Ammonia source (e.g., ammonia in methanol)

-

Solvent (e.g., dioxane)

Procedure:

-

Dissolve the 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone in a suitable solvent like dioxane.

-

Add a source of ammonia.

-

Stir the reaction at room temperature for several hours to overnight.

-

Concentrate the reaction mixture in vacuo.

-

Purify the resulting benzodiazepine product through appropriate methods such as recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of a 7-Nitro-1,4-Benzodiazepine.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C13H8ClNO3 | CID 118591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

Spectroscopic data for 2-Chloro-5-nitrobenzophenone (FTIR, NMR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-nitrobenzophenone

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for this compound (C13H8ClNO3), a compound of interest in various chemical and pharmaceutical applications. This guide details its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and characteristics.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

FTIR Spectroscopy Data

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented was acquired using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1660 - 1680 | C=O (Ketone) Stretch |

| ~1510 - 1530 | Asymmetric NO₂ Stretch |

| ~1340 - 1360 | Symmetric NO₂ Stretch |

| ~1580 - 1600 | C=C (Aromatic) Stretch |

| ~700 - 800 | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data was obtained from samples provided by Aldrich Chemical Company, Inc.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a Varian A-60 instrument.[1] Chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.80 | m | 5H | Phenyl protons |

| 7.90 - 8.40 | m | 3H | Nitro-substituted phenyl protons |

¹³C NMR Spectroscopy

The ¹³C NMR data provides insight into the carbon skeleton of this compound.

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~128 - 148 | Aromatic carbons |

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of this compound and provides information about its fragmentation pattern. The molecular formula of the compound is C13H8ClNO3, with a molecular weight of approximately 261.66 g/mol .[1] GC-MS analysis shows prominent peaks at the following mass-to-charge ratios (m/z).[1]

| m/z | Relative Intensity | Proposed Fragment |

| 261 | High | [M]⁺ (Molecular ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

-

¹H NMR: The spectrum is recorded on an NMR spectrometer. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR: A higher sample concentration and a greater number of scans are typically required compared to ¹H NMR. The spectrum is acquired with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone (CAS Number: 34052-37-4), a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, applications, and spectral characteristics, offering valuable insights for professionals in research and drug development.

Core Physicochemical Properties

This compound is a pale yellow to orange crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 34052-37-4 | [2] |

| Molecular Formula | C₁₃H₈ClNO₃ | [2] |

| Molecular Weight | 261.66 g/mol | [2] |

| IUPAC Name | (2-chloro-5-nitrophenyl)(phenyl)methanone | [2] |

| Melting Point | 83-86 °C | [1] |

| Appearance | Pale yellow to orange or pale cream to cream to brown powder | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)--INVALID-LINK--[O-])Cl | |

| InChI Key | HRPHZUAPQWJPCZ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methodologies for Friedel-Crafts acylation reactions.

Materials:

-

2-chloro-5-nitrobenzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride.

-

After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (around 40-60°C) for 1-3 hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is primarily utilized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its main application is in the production of benzodiazepines, a class of psychoactive drugs.

The chloro and nitro functional groups on the benzophenone scaffold allow for further chemical modifications, making it a versatile building block. For instance, the nitro group can be reduced to an amine, which can then be cyclized to form the characteristic diazepine ring of benzodiazepines.

Spectral Data Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will influence the chemical shifts and coupling constants of these protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 195 ppm) and the aromatic carbons. The carbon atoms attached to the chlorine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670 | C=O (ketone) stretching |

| ~1520 and ~1350 | NO₂ (nitro group) asymmetric and symmetric stretching |

| ~1600 and ~1450 | C=C aromatic ring stretching |

| ~700-800 | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

| m/z | Interpretation |

| 261/263 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of chlorine. |

| 231 | Loss of NO₂ |

| 182 | Loss of C₆H₅ (phenyl group) |

| 154 | Loss of C₆H₅CO (benzoyl group) |

| 105 | Phenylcarbonyl cation (C₆H₅CO⁺) |

| 77 | Phenyl cation (C₆H₅⁺) |

Safety and Handling

This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound, with its well-defined physicochemical properties and established synthetic route, serves as a vital intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, spectral characteristics, and handling requirements is essential for researchers and professionals involved in drug discovery and development. This guide provides a foundational resource to support these endeavors.

References

2-Chloro-5-nitrobenzophenone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Chloro-5-nitrobenzophenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines its expected physicochemical properties and stability profile based on the known chemistry of substituted benzophenones and established principles of pharmaceutical analysis. The experimental protocols described herein are illustrative and designed to guide researchers in the development of their own studies.

Core Physicochemical Properties

This compound is a substituted aromatic ketone with the molecular formula C₁₃H₈ClNO₃. Its structure, featuring a chlorinated phenyl ring and a nitrated phenyl ring attached to a carbonyl group, dictates its solubility and stability characteristics.

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and qualitative information, a general solubility profile can be inferred. The presence of the polar nitro group and the nonpolar benzophenone backbone suggests that it will exhibit a range of solubilities in organic solvents. One supplier datasheet notes that it is soluble in benzene.[1]

Table 1: Expected Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble to Freely Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane | Soluble to Freely Soluble |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble |

| Aqueous | Water | Insoluble to Very Sparingly Soluble |

Note: This table is based on general principles of solubility for structurally similar compounds and should be confirmed by experimental determination.

Stability Profile and Degradation Pathways

Table 2: Expected Stability and Potential Degradation Pathways under Forced Conditions

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | Potential hydrolysis of the ether linkage if present, or other acid-labile groups. | Not readily predicted without experimental data. |

| Basic Hydrolysis | Susceptible to hydrolysis, potentially leading to cleavage of the benzophenone structure. | Not readily predicted without experimental data. |

| Oxidative | The benzophenone moiety may be susceptible to oxidation. | Oxidation products of the aromatic rings or the carbonyl group. |

| Thermal (Dry Heat) | Expected to be relatively stable at moderate temperatures. | Decomposition at high temperatures. |

| Photolytic | The nitroaromatic and benzophenone structures suggest potential photosensitivity. | Photodegradation products, potentially involving the nitro group or dechlorination. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the literature. The following sections provide generalized methodologies based on standard pharmaceutical practices for similar compounds.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and identify its degradation products.

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat the solution (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3-30% H₂O₂) and keep the solution at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified duration.

-

Photolytic Degradation: Expose the solution and solid compound to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

-

Identification of Degradants: Utilize techniques such as LC-MS/MS and NMR to identify the structure of the major degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Caption: General Workflow for a Forced Degradation Study.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on its expected properties and detailed, adaptable experimental protocols offer a solid foundation for researchers and drug development professionals. It is imperative that experimental studies are conducted to definitively characterize the solubility and stability profile of this compound to ensure its effective and safe use in research and development.

References

Molecular weight and formula of 2-Chloro-5-nitrobenzophenone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic profile, synthesis, and applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.

Core Compound Data

This compound, with the CAS number 34052-37-4, is a substituted aromatic ketone. Its chemical structure features a benzoyl group attached to a chloronitrobenzene ring.

| Identifier | Value | Reference |

| IUPAC Name | (2-chloro-5-nitrophenyl)(phenyl)methanone | [1] |

| Molecular Formula | C₁₃H₈ClNO₃ | [1] |

| Molecular Weight | 261.66 g/mol | [1] |

| CAS Number | 34052-37-4 | [1] |

Physical and Chemical Properties

This compound is typically a solid at room temperature, with solubility in various organic solvents.

| Property | Value | Reference |

| Appearance | Pale yellow to orange or pale cream to brown powder/crystal | |

| Melting Point | 80.5 - 86.5 °C | |

| Boiling Point | 235°C (estimate) | |

| Solubility | Soluble in methanol and benzene. | |

| Purity | Typically ≥97.5% (GC) |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous methylene chloride (CH₂Cl₂)

-

2-Chloro-5-nitrobenzoyl chloride

-

Anhydrous benzene

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, 100-mL round-bottomed flask is equipped with an addition funnel and a reflux condenser. The setup is protected from atmospheric moisture. Anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride are added to the flask.

-

Addition of Reactants: The mixture is cooled to 0°C in an ice-water bath. A solution of 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in 10 mL of methylene chloride is added dropwise over 10 minutes. Following this, a solution of benzene (1.0 equivalent) in 10 mL of methylene chloride is added in the same manner, controlling the rate to prevent excessive boiling.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated under reflux for approximately 30 minutes to ensure the reaction goes to completion.[2]

-

Workup: The reaction mixture is cooled and then carefully poured into a beaker containing 25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with an additional 20 mL of methylene chloride.

-

Washing: The combined organic layers are washed twice with a saturated sodium bicarbonate solution and then with water.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic methods.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| 1H NMR Data | |

| Observed Signals | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.3 ppm) corresponding to the eight distinct protons on the two phenyl rings. The protons on the nitrophenyl ring are influenced by the electron-withdrawing nitro group and the chloro group, leading to downfield shifts compared to the protons on the unsubstituted phenyl ring. |

| 13C NMR Data | |

| Observed Signals | The 13C NMR spectrum will show a signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm. Additional signals will be present for the 12 aromatic carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a more modern high-field instrument.[1]

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| IR Spectral Data | |

| Characteristic Peaks | ~1670 cm⁻¹: Strong absorption corresponding to the C=O (carbonyl) stretching of the ketone. ~1520 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions due to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO₂). ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings. ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings. ~700-850 cm⁻¹: C-Cl stretching vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrumentation: A small amount of the solid this compound sample is placed directly on the crystal of an ATR accessory of an FT-IR spectrometer (e.g., a Bruker Tensor 27 FT-IR).[1]

-

Measurement: A background spectrum of the clean, empty crystal is recorded first. The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

Data Collection: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data | |

| Molecular Ion Peak (M⁺) | A peak at m/z 261, corresponding to the molecular weight of the compound, is expected.[1] The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 263 with an intensity of approximately one-third of the M⁺ peak. |

| Major Fragment Ions | m/z 105: [C₆H₅CO]⁺, corresponding to the benzoyl cation, is often a prominent peak. m/z 77: [C₆H₅]⁺, corresponding to the phenyl cation. Other fragments may arise from the loss of NO₂ or Cl from the molecular ion. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used to generate ions. The mass analyzer then separates the ions based on their mass-to-charge ratio to produce the mass spectrum.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives, particularly aminobenzophenones, are foundational precursors for the synthesis of the 1,4-benzodiazepine class of drugs. These drugs exhibit a wide range of therapeutic properties, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The specific substituents on the benzophenone core are critical in determining the pharmacological profile of the final drug molecule.

Safety and Handling

This compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound. These include:

-

Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

-

Working in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials like strong oxidizing agents.

References

The Three Faces of Reactivity: A Technical Guide to the Functional Groups of 2-Chloro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential reactivity of the distinct functional groups within 2-Chloro-5-nitrobenzophenone. This molecule, a cornerstone in the synthesis of various pharmaceuticals and fine chemicals, possesses three key reactive sites: the electron-deficient chloro-substituted aromatic ring, the readily reducible nitro group, and the versatile benzophenone carbonyl group. Understanding the interplay and selective reactivity of these groups is paramount for designing efficient synthetic routes and anticipating potential side reactions. This guide provides a comprehensive overview of these reactivities, supported by experimental data and detailed protocols.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Ring

The chlorine atom on the 2-chloro-5-nitrophenyl ring is highly susceptible to nucleophilic aromatic substitution. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group, which is positioned para to the chloro substituent. This positioning effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution.

This reaction is a cornerstone in the synthesis of many derivatives, particularly in the pharmaceutical industry for the preparation of benzodiazepine precursors.[1] A common application is the amination of this compound to introduce a nitrogen-containing nucleophile, a critical step in building the diazepine ring.[2]

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Ammonia | Toluene | 125-130 | 0.05-0.65 | 5 | 85 | [2] |

Experimental Protocol: Amination of this compound

This protocol is adapted from a patented method for the synthesis of 2-amino-5-nitrobenzophenone.[2]

Materials:

-

This compound

-

Toluene

-

Gaseous Ammonia

-

Water

Procedure:

-

Charge a suitable pressure reactor with this compound and toluene.

-

Seal the reactor and heat the reaction mass to 125-130 °C with stirring.

-

Introduce gaseous ammonia through a bubbler, maintaining a constant pressure of 0.05-0.65 MPa.

-

Continue the amination process for 5 hours.

-

After the reaction is complete, release the pressure and cool the reaction mass to 80 °C.

-

Transfer the reaction mixture into water with stirring and maintain for 1 hour.

-

The precipitated 2-amino-5-nitrobenzophenone is collected by filtration and dried.

Reaction Pathway for Nucleophilic Aromatic Substitution

Caption: Nucleophilic aromatic substitution of this compound.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to a primary amine, yielding 2-amino-5-chlorobenzophenone. This transformation is a critical step in the synthesis of various pharmaceuticals, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other reducible functional groups. Common methods include catalytic hydrogenation and reduction with metals in acidic media.

Catalytic hydrogenation using Raney nickel is an effective method for this reduction.[3]

Quantitative Data for Nitro Group Reduction

| Starting Material | Reducing Agent | Solvent | Temperature | Pressure | Product | Reference |

| 2-chloro-2'-nitrobenzophenone | Raney Nickel, H₂ | Ethanol | Room Temperature | Normal | 2-amino-2'-chlorobenzophenone | [3] |

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzophenone Derivative

This protocol is adapted from a procedure for the reduction of a related nitrobenzophenone.[3]

Materials:

-

2-chloro-2'-nitrobenzophenone (as a model substrate)

-

Ethanol

-

Raney Nickel catalyst

Procedure:

-

Dissolve 2-chloro-2'-nitrobenzophenone in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenate the mixture at room temperature and normal pressure until the theoretical amount of hydrogen is consumed.

-

Upon completion, filter off the catalyst.

-

Remove the solvent in vacuo to yield the crude product.

-

The product can be further purified by distillation or recrystallization.

Experimental Workflow for Nitro Group Reduction

Caption: Workflow for the catalytic hydrogenation of a nitrobenzophenone.

Reactivity of the Benzophenone Carbonyl Group

The carbonyl group of the benzophenone moiety exhibits the characteristic reactivity of a ketone. It can undergo nucleophilic addition reactions, with reduction to the corresponding secondary alcohol (a benzhydrol derivative) being a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, as it typically does not reduce the nitro group or affect the chloro-substituent under standard conditions.

Quantitative Data for Carbonyl Group Reduction

| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzophenone | NaBH₄ | 95% Ethanol | 86.3 | [4] |

Experimental Protocol: Reduction of a Ketone to an Alcohol with NaBH₄

This protocol is a general procedure for the reduction of a ketone, such as benzophenone, to the corresponding alcohol.[5]

Materials:

-

Ketone (e.g., this compound)

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

Dissolve the ketone in 95% ethanol in a suitable flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution. An excess of the reducing agent is typically used.

-

Allow the reaction to stir for a specified time (e.g., 15 minutes) after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, add water to quench the excess NaBH₄.

-

Heat the solution to boiling and then add hot water until the point of saturation is reached (indicated by cloudiness).

-

Allow the solution to cool to room temperature, which should induce crystallization of the alcohol product.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization.

Logical Relationship of Functional Group Reactivity

Caption: Reactivity pathways of this compound.

Conclusion

The reactivity of this compound is a rich and varied field, offering multiple avenues for synthetic chemists. The electron-withdrawing nitro group plays a pivotal role, not only enabling nucleophilic aromatic substitution at the chloro-position but also being a key site for reduction to the versatile amino group. The benzophenone carbonyl retains its characteristic reactivity, allowing for transformations such as reduction to a secondary alcohol. By understanding and controlling the reaction conditions, researchers can selectively target these functional groups to synthesize a diverse range of complex molecules for applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]

- 3. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Health and Safety of 2-Chloro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-Chloro-5-nitrobenzophenone. Data for this specific compound is limited. Therefore, information from structurally similar compounds, particularly 2-Amino-2'-chloro-5-nitrobenzophenone, has been included for a more comprehensive overview. This information should be used with caution and supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2-chloro-5-nitrophenyl)(phenyl)methanone | [1][2] |

| Synonyms | 5-Nitro-2-chlorobenzophenone | [3] |

| CAS Number | 34052-37-4 | [1][2][3] |

| Molecular Formula | C₁₃H₈ClNO₃ | [1][2][3] |

| Molecular Weight | 261.66 g/mol | [1][3] |

| Appearance | Off-white to creamish or pale yellow to orange/brown crystalline powder | [2][3] |

| Melting Point | 80.5 - 86.5 °C | [2][4][5] |

| Boiling Point | ~235 °C (rough estimate) | [4] |

| Solubility | Soluble in methanol and benzene. | [3][4] |

Hazard Identification and Classification

This compound is classified as an irritant. The following GHS classification has been aggregated from multiple sources.

| Hazard Class | GHS Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is based on notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[1]

GHS Hazard Pictograms and Signal Word

| Pictogram | Signal Word |

| Warning |

Precautionary Statements

The following table outlines the recommended precautionary statements for handling this compound.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations. |

Toxicological Information

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[5][7][8] Get medical attention immediately.[5][7] |

| Skin Contact | Promptly wash the contaminated skin with soap and water.[7] If the chemical penetrates clothing, remove the clothing and wash the skin with water.[7] Seek medical attention if irritation persists.[6][7] |

| Inhalation | Move the exposed person to fresh air at once.[7][9] If breathing has stopped, perform artificial respiration.[7] If breathing is difficult, trained personnel may administer oxygen.[7][9] Keep the person warm and at rest.[7] Get medical attention as soon as possible.[7][9] |

| Ingestion | If swallowed, get medical attention immediately.[7] Clean mouth with water and drink plenty of water afterwards.[5] |

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound were not found in the searched literature. However, standardized OECD guidelines are typically followed to assess the types of hazards identified for this compound.

Protocol for Assessing Acute Eye Irritation/Corrosion (OECD 405)

This test guideline is designed to determine the potential for a substance to cause eye irritation or corrosion.

-

Test System: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.

-

Endpoint: The test allows for the classification of the substance based on the severity and reversibility of the eye lesions observed.

Protocol for Assessing Acute Dermal Irritation/Corrosion (OECD 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

-

Test System: Albino rabbits are commonly used.

-

Procedure: The test substance is applied to a small area of shaved skin on the animal's back. The treated area is then covered with a gauze patch.

-

Observation: After a 4-hour exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The substance is classified based on the severity, duration, and reversibility of the skin reactions.

Visualizations

Emergency Response Workflow for Chemical Spill

Caption: Emergency response workflow for a chemical spill.

First-Aid Procedure for Exposure

Caption: First-aid procedures for different exposure routes.

References

- 1. This compound | C13H8ClNO3 | CID 118591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. One moment, please... [sdichem.com]

- 4. 34052-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. trdsf.com [trdsf.com]

- 9. First Aid - Chemical Poisoning [moh.gov.sa]

The Pivotal Role of 2-Chloro-5-nitrobenzophenone as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone, a key chemical intermediate in the synthesis of several commercially significant pharmaceuticals, particularly in the class of benzodiazepines. This document details its synthesis, physicochemical properties, and its application in the production of prominent drugs such as nitrazepam, clonazepam, and lorazepam.

Physicochemical Properties and Synthesis

This compound is a substituted aromatic ketone that serves as a critical building block in organic synthesis. Its chemical structure, featuring a nitro group and a chlorine atom, provides the necessary functionalities for the construction of complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound and Related Intermediates

| Property | This compound | 2-Amino-2'-chloro-5-nitrobenzophenone |

| Molecular Formula | C13H8ClNO3 | C13H9ClN2O3 |

| Molecular Weight | 261.66 g/mol | 276.68 g/mol |

| Appearance | Off-white to creamish crystalline powder | Yellow to light brown crystalline powder |

| Melting Point | 78-86 °C | 140-144 °C |

| Solubility | Soluble in Benzene | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water |

| CAS Number | 34052-37-4 | 2011-66-7 |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation for this compound

Materials:

-

2-Chloro-5-nitrobenzoyl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl)

-

Toluene

-

Isopropyl alcohol

Procedure:

-

In a suitable reaction vessel, charge 2-chloro-5-nitrobenzoyl chloride and benzene.

-

Slowly add anhydrous aluminum chloride to the mixture while stirring and maintaining the temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled and quenched by the slow addition of a dilute hydrochloric acid solution.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a solvent system such as isopropyl alcohol to yield this compound. A yield of approximately 78% can be expected.[1]

Application in the Synthesis of Benzodiazepines

This compound is a precursor to 2-amino-2'-chloro-5-nitrobenzophenone, a crucial intermediate in the synthesis of several benzodiazepines. The general synthetic strategy involves the amination of this compound, followed by acylation and cyclization to form the benzodiazepine ring system.

Synthesis of Nitrazepam

Nitrazepam is a hypnotic and sedative drug synthesized from a derivative of this compound.

Experimental Protocol: Synthesis of Nitrazepam

Step 1: Amination of this compound

-

This compound is subjected to amination by heating with aqueous ammonia in a sealed vessel at 125-130°C under pressure (0.05-0.65 MPa) for 5 hours to yield 2-amino-5-nitrobenzophenone.[1] The yield for this step is approximately 85%.[1]

Step 2: Acylation of 2-Amino-5-nitrobenzophenone

-

Dissolve 2-amino-5-nitrobenzophenone in toluene.

-

Add chloroacetyl chloride to the solution and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature to allow the product, 2-(2-chloroacetamido)-5-nitrobenzophenone, to crystallize.

-

Filter the solid, wash with cold toluene, and dry under vacuum. This step can yield approximately 75.1% of the acylated product.[1]

Step 3: Cyclization to Nitrazepam

-

The 2-(2-chloroacetamido)-5-nitrobenzophenone is then cyclized using hexamethylenetetramine and 95-100% ethyl alcohol in the presence of ammonium chloride.

-

The reaction mixture is treated with concentrated sulfuric acid.

-

Neutralization of the acid leads to the precipitation of nitrazepam.

-

The final product is filtered, washed, and dried. The yield for this cyclization step can be between 86-90%.[1]

Synthesis of Clonazepam

Clonazepam, an anticonvulsant and anxiolytic agent, is synthesized from 2-amino-2'-chloro-5-nitrobenzophenone.

Experimental Protocol: Synthesis of Clonazepam

Step 1: Acylation of 2-Amino-2'-chloro-5-nitrobenzophenone

-

React 2-amino-2'-chloro-5-nitrobenzophenone with an acylating agent such as bromoacetyl bromide in a suitable solvent.

Step 2: Cyclization to Clonazepam

-

The resulting intermediate, 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, undergoes cyclization in the presence of a base to form the benzodiazepine ring.

Step 3: Purification

-

The crude clonazepam is purified by recrystallization from an appropriate solvent to obtain a high-purity final product.

Synthesis of Lorazepam

Lorazepam is a potent anxiolytic. Its synthesis involves a multi-step process starting from a derivative of 2-amino-5-chlorobenzophenone. While not a direct derivative of this compound, the synthetic principles are related. The key intermediate is 2-amino-2',5-dichlorobenzophenone.

Experimental Protocol: Synthesis of Lorazepam Precursor

Step 1: Preparation of 2-amino-2',5-dichlorobenzophenone

-

This intermediate can be synthesized via a Friedel-Crafts reaction between 2,4-dichloroaniline and benzoyl chloride.

Step 2: Conversion to Lorazepam

-